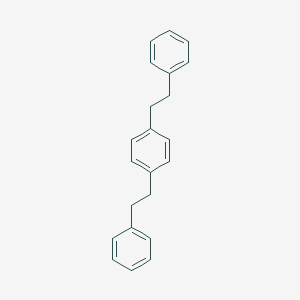

1,4-Diphenethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRRPXGGTNIFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Diphenethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-diphenethylbenzene, a symmetrical aromatic hydrocarbon. This document details a viable synthetic route, including a detailed experimental protocol. Furthermore, it presents a thorough characterization of the target molecule, incorporating predicted spectroscopic data and key physical properties. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound involves a two-step sequence: a Friedel-Crafts acylation followed by a Wolff-Kishner reduction. This approach allows for the controlled formation of the carbon skeleton and subsequent removal of the carbonyl functionalities to yield the desired alkylbenzene.

Synthetic Pathway

The overall synthetic pathway is depicted below:

Step 1: Friedel-Crafts Acylation

Benzene is subjected to a Friedel-Crafts acylation reaction with phenacyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 1,4-diphenacylbenzene.

Step 2: Wolff-Kishner Reduction

The intermediate 1,4-diphenacylbenzene is then reduced using the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by decomposition under basic conditions at elevated temperatures to afford the final product, this compound.

A Technical Guide to 1,4-Diphenethylbenzene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Diphenethylbenzene (also known as 1,4-Bis(2-phenylethyl)benzene). The document details its known physical characteristics, solubility, and provides insight into its synthesis. While experimental spectral data is not widely available, this guide presents information on a key synthetic pathway. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound, with the CAS number 1985-58-6, is an aromatic hydrocarbon characterized by a central benzene ring substituted at the 1 and 4 positions with phenethyl groups.[1] Its chemical structure lends it to applications as a precursor in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] This guide summarizes the available technical data for this compound.

Physical and Chemical Properties

This compound is a white crystalline solid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the tables below. It is important to note that while some physical data is available, experimental values for properties such as boiling point are not readily found in the literature.

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,4-Bis(2-phenylethyl)benzene | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 1985-58-6 | [1] |

| Molecular Formula | C₂₂H₂₂ | [1] |

| Molecular Weight | 286.416 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 360 K (86.85 °C) | [2][3][4] |

| Boiling Point | Not Available | [1] |

| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol. | [1] |

Synthesis of this compound

A primary method for the synthesis of this compound is through the catalytic hydrogenation of 1,4-bis(phenylethynyl)benzene.[2][3][4][5] This reaction involves the addition of hydrogen across the triple bonds of the starting material in the presence of a catalyst, typically palladium on carbon (Pd/C).

Experimental Protocol: Catalytic Hydrogenation of 1,4-bis(phenylethynyl)benzene

The following is a generalized protocol based on the catalytic hydrogenation of phenylacetylene derivatives. Specific reaction conditions such as solvent, temperature, and pressure may require optimization.

Materials:

-

1,4-bis(phenylethynyl)benzene

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable reaction vessel, dissolve 1,4-bis(phenylethynyl)benzene in an appropriate solvent.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at a set temperature until the reaction is complete (monitoring by techniques such as TLC or GC-MS is recommended).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The solvent can be removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Spectral Data

Chemical Reactions and Pathways

The chemical reactivity of this compound is characteristic of aromatic hydrocarbons with alkyl substituents. The benzene rings can undergo electrophilic aromatic substitution reactions, and the ethyl bridges can be subject to oxidation or other transformations under appropriate conditions. However, specific signaling pathways involving this molecule are not documented in the scientific literature.

The synthesis of this compound can also be conceptualized through a double Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for attaching alkyl substituents to an aromatic ring.

Caption: A logical relationship for a potential synthetic route.

Conclusion

This compound is a specialty chemical with potential applications as a synthetic intermediate. This guide has consolidated the available physical and chemical data for this compound. While a definitive melting point has been reported, other experimental data such as the boiling point and detailed spectral analyses are not widely published. The established synthesis via catalytic hydrogenation of 1,4-bis(phenylethynyl)benzene provides a reliable route to obtain this compound for further research and development. It is recommended that any future work with this compound includes thorough analytical characterization to contribute to the body of knowledge for this molecule.

References

- 1. lookchem.com [lookchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Characterization Of The Hydrogenation Products Of Bix (phenylethynyl) Benzene (DEB) Getter Using Combined GC/FTIR/MS, FT-Raman, and ATR Spectroscopies (U) - UNT Digital Library [digital.library.unt.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Diphenethylbenzene (CAS Number: 1985-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenethylbenzene, with the CAS number 1985-58-6, is a symmetrical aromatic hydrocarbon. Its structure consists of a central benzene ring substituted at the para positions with two phenethyl groups. This molecule, also known by its IUPAC name 1,4-bis(2-phenylethyl)benzene, is a white crystalline solid.[1] While it is reported to be slightly soluble in organic solvents such as chloroform and methanol, it is largely insoluble in water.[1] Its primary known application is as a precursor and intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a summary of the available technical information for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1985-58-6 | N/A |

| Molecular Formula | C₂₂H₂₂ | [1] |

| Molecular Weight | 286.42 g/mol | N/A |

| IUPAC Name | 1,4-bis(2-phenylethyl)benzene | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Slightly soluble in chloroform and methanol; Insoluble in water | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the known structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.15 | m | 10H | Protons of the two terminal phenyl groups |

| ~ 7.10 | s | 4H | Protons of the central benzene ring |

| ~ 2.90 | s | 8H | Protons of the four methylene (-CH₂-) groups |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will also reflect the symmetry of the molecule, showing a limited number of distinct signals.

| Chemical Shift (ppm) | Assignment |

| ~ 142 | Quaternary carbon of the terminal phenyl groups attached to the ethyl chain |

| ~ 140 | Quaternary carbon of the central benzene ring attached to the ethyl chains |

| ~ 128.5 | CH carbons of the terminal phenyl groups |

| ~ 128.4 | CH carbons of the central benzene ring |

| ~ 126 | CH carbon of the terminal phenyl groups |

| ~ 38 | -CH₂- carbons |

Expected IR Spectral Data

The infrared spectrum is expected to show characteristic absorptions for aromatic C-H and C-C bonds, as well as aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Strong | Aliphatic C-H stretching |

| 1600 - 1450 | Medium | Aromatic C=C stretching |

| ~ 800 | Strong | Para-disubstituted benzene C-H out-of-plane bending |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions.

Proposed Synthesis of this compound

A common method for the synthesis of similar compounds is through a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3]

Step 1: Friedel-Crafts Acylation

The synthesis would begin with the Friedel-Crafts acylation of benzene with terephthaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1,4-bis(benzoyl)benzene.

-

Reactants: Benzene, Terephthaloyl Chloride, Aluminum Chloride (catalyst)

-

Solvent: An inert solvent such as dichloromethane or carbon disulfide.

-

Procedure:

-

To a cooled solution of benzene and aluminum chloride, terephthaloyl chloride is added dropwise with stirring.

-

The reaction mixture is then allowed to warm to room temperature and may be heated to drive the reaction to completion.

-

The reaction is quenched by pouring it over ice and hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is removed to yield the crude 1,4-bis(benzoyl)benzene.

-

The product can be purified by recrystallization.

-

Step 2: Reduction of the Di-ketone

The resulting 1,4-bis(benzoyl)benzene is then reduced to this compound. Common reduction methods for aryl ketones to alkanes include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[3]

-

Reactants: 1,4-bis(benzoyl)benzene, and either amalgamated zinc and concentrated HCl (Clemmensen) or hydrazine hydrate and a strong base like potassium hydroxide (Wolff-Kishner).

-

Solvent: A high-boiling point solvent like diethylene glycol for the Wolff-Kishner reduction.

-

Procedure (Wolff-Kishner as an example):

-

1,4-bis(benzoyl)benzene, hydrazine hydrate, and potassium hydroxide are heated in diethylene glycol.

-

Water and excess hydrazine are distilled off, and the reaction mixture is heated at a higher temperature to complete the reduction.

-

After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give this compound, which can be further purified by chromatography or recrystallization.

-

Mandatory Visualizations

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing any specific signaling pathways in which this compound is involved. Furthermore, no dedicated studies on the biological activity or toxicology of this specific compound were identified in the course of this review. Research in these areas would be necessary to ascertain its potential pharmacological or toxicological profile.

Conclusion

This compound is a chemical compound with established use as a synthetic intermediate. While its basic chemical identity is known, there is a notable lack of comprehensive public data regarding its detailed physicochemical properties, experimental spectroscopic characterization, and biological activity. The synthetic route proposed herein is based on well-established chemical principles and provides a likely method for its preparation. Further research is required to fully characterize this molecule and to explore any potential biological relevance.

References

Spectroscopic Analysis of 1,4-Diethylbenzene: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-diethylbenzene, a symmetrically disubstituted aromatic hydrocarbon. Due to the prevalence of "1,4-diethylbenzene" in scientific databases in response to queries for "1,4-diphenethylbenzene," this document proceeds under the assumption that the former is the compound of interest. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for 1,4-diethylbenzene in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 1,4-Diethylbenzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.11 | s | 4H | - | Ar-H |

| 2.62 | q | 4H | 7.6 | -CH₂- |

| 1.23 | t | 6H | 7.6 | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for 1,4-Diethylbenzene

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | Ar-C -CH₂CH₃ |

| 127.8 | Ar-C H |

| 28.9 | -C H₂- |

| 15.7 | -C H₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 1,4-Diethylbenzene

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3010 | Aromatic C-H Stretch |

| 2965 | Aliphatic C-H Stretch (asymmetric) |

| 2930 | Aliphatic C-H Stretch (symmetric) |

| 2872 | Aliphatic C-H Stretch (symmetric) |

| 1615, 1515 | Aromatic C=C Stretch |

| 1465 | CH₂ Bend |

| 1378 | CH₃ Bend |

| 825 | p-Disubstituted Benzene C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,4-Diethylbenzene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 35 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M-CH₃]⁺ |

| 105 | 20 | [M-C₂H₅]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 8 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1,4-diethylbenzene was prepared in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 90 MHz for ¹H NMR.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Beckman IR-9 grating spectrophotometer.[2] The sample was prepared as a solution in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂).[2] The spectrum was recorded in the transmission mode.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source.[1] The data was compiled by the NIST Mass Spectrometry Data Center.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of an organic compound like 1,4-diethylbenzene is depicted in the following diagram.

References

An In-depth Technical Guide on the Crystal Structure of 1,4-Dibenzylbenzene

Disclaimer: Crystallographic data for the specific compound 1,4-diphenethylbenzene were not found in available databases. This guide presents a detailed analysis of the crystal structure of the closely related compound, 1,4-dibenzylbenzene.

Introduction

1,4-Dibenzylbenzene is an aromatic hydrocarbon with the chemical formula C₂₀H₁₈. Its molecular structure consists of a central benzene ring substituted at the 1 and 4 positions with benzyl groups. Understanding the crystal structure of this compound is crucial for comprehending its solid-state properties, including its packing arrangement and intermolecular interactions. This technical guide provides a comprehensive overview of the crystallographic data and experimental details pertaining to 1,4-dibenzylbenzene.

Molecular and Crystal Structure

The crystal structure of 1,4-dibenzylbenzene has been determined by single-crystal X-ray diffraction. The molecule lies on a crystallographic inversion center.[1] This inherent symmetry dictates that the central benzene ring is planar and the two benzyl substituents are symmetrically disposed. The dihedral angle between the plane of the central benzene ring and the phenyl rings of the benzyl groups is a critical parameter in defining the overall molecular conformation.

Crystallographic Data

The crystallographic data for 1,4-dibenzylbenzene are summarized in the table below. These data provide the fundamental parameters of the unit cell and the conditions under which the data were collected.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₈ |

| Formula Weight | 258.34 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 10.090 (2) Å |

| b | 7.8736 (17) Å |

| c | 18.379 (4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1460.1 (6) ų |

| Z | 4 |

| Temperature | 294 (2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.040 |

| wR-factor | 0.109 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC Number: 657680) and associated publication.[1][2]

Experimental Protocols

Synthesis of 1,4-Dibenzylbenzene

A plausible synthetic route to 1,4-dibenzylbenzene involves the Friedel-Crafts alkylation of benzene with α,α'-dichloro-p-xylene in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reaction:

Procedure:

-

To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere, add α,α'-dichloro-p-xylene.

-

Slowly add benzene to the reaction mixture at a controlled temperature.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into a beaker of ice-water.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain pure 1,4-dibenzylbenzene crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,4-dibenzylbenzene was carried out using single-crystal X-ray diffraction.

Workflow:

-

Crystal Selection: A suitable single crystal of 1,4-dibenzylbenzene was selected and mounted on a goniometer head.

-

Data Collection: The crystal was placed in a diffractometer, and X-ray diffraction data were collected at a specified temperature (294 K). A Bruker SMART APEX CCD area detector was used for data collection.[1]

-

Data Processing: The collected diffraction data were processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. An absorption correction was applied.[1]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Molecular Structure of this compound

While the crystallographic data presented is for 1,4-dibenzylbenzene, the following diagram illustrates the molecular structure of the requested compound, this compound, for which no crystal structure data was found.

Caption: Molecular structure of this compound.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest that 1,4-dibenzylbenzene or this compound are involved in any biological signaling pathways or possess significant pharmacological activity. These molecules are primarily of interest in the fields of materials science and organic chemistry.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 1,4-dibenzylbenzene, a close analog of this compound. The key crystallographic parameters have been presented in a structured format, and a plausible experimental protocol for its synthesis and crystallographic analysis has been outlined. The lack of available data for this compound highlights an opportunity for further research to elucidate its solid-state structure and properties.

References

An In-depth Technical Guide to the Solubility of 1,4-Diphenethylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,4-diphenethylbenzene. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for its determination. The guide details the widely accepted shake-flask method for solubility measurement and outlines analytical procedures for quantification. A structured data table is provided for the systematic recording of experimental results, and a logical workflow is presented to guide researchers in their laboratory work. This document is intended to be a foundational resource for scientists and professionals working with this compound, enabling informed solvent selection and experimental design.

Introduction to this compound

This compound, also known as 1,4-bis(2-phenylethyl)benzene, is a solid aromatic hydrocarbon with the chemical formula C₂₂H₂₂.[1] Its structure, characterized by a central benzene ring substituted with two phenethyl groups at the para positions, results in a nonpolar, symmetrical molecule. This compound is noted as a white crystalline solid that is generally insoluble in water but soluble in organic solvents.[2] Understanding its solubility profile in various organic solvents is critical for its application in chemical synthesis, materials science, and pharmaceutical development, particularly for processes such as reaction optimization, purification by recrystallization, and formulation.

The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in nonpolar or weakly polar organic solvents due to its hydrocarbon nature. However, precise quantitative data is essential for process design and optimization.

Quantitative Solubility Data

To address this gap, this guide provides a standardized protocol for researchers to generate reliable and comparable solubility data. The following table is presented as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data for this compound

| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (x, mole fraction) | Observations |

| e.g., Toluene | Aromatic | 25 | ||||

| e.g., Hexane | Aliphatic | 25 | ||||

| e.g., Acetone | Ketone | 25 | ||||

| e.g., Ethanol | Alcohol | 25 | ||||

| e.g., Dichloromethane | Halogenated | 25 | ||||

| e.g., Ethyl Acetate | Ester | 25 | ||||

| e.g., Dimethyl Sulfoxide | Sulfoxide | 25 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a solid compound in a solvent.[3] It involves agitating an excess amount of the solid with the solvent for a sufficient period to reach equilibrium, followed by separation of the solid and analysis of the saturated solution.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity, crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps (e.g., 10-20 mL)

-

Orbital shaker with temperature control or a thermostated water bath

-

Analytical balance (± 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is formed.

-

Record the exact mass of the added solid.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent and temperature combination to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker or water bath set to the desired constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures at a constant rate (e.g., 150-300 RPM) to ensure thorough mixing and facilitate the dissolution process.[1]

-

Allow the samples to equilibrate for a predetermined period. A common duration is 24 to 72 hours, which is typically sufficient for most compounds to reach equilibrium.[1][4] The ideal equilibration time should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration remains constant.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to rest at the constant experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound. A standard calibration curve should be prepared using solutions of known concentrations.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented in public literature, this guide provides the necessary framework for its systematic and accurate determination. The detailed shake-flask experimental protocol and the structured approach to data recording will enable researchers to generate high-quality, reliable data. This information is invaluable for the effective use of this compound in research, development, and manufacturing, facilitating process optimization, formulation design, and fundamental chemical understanding.

References

Thermal Stability and Degradation of 1,4-Diphenethylbenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diphenethylbenzene is an aromatic hydrocarbon characterized by a central benzene ring substituted with two phenethyl groups at the para positions. While it serves as a valuable intermediate in the synthesis of more complex molecules, a comprehensive understanding of its thermal stability and degradation profile is crucial for its safe handling, storage, and application in various processes, including those in the pharmaceutical and materials science sectors. This technical guide provides a summary of the currently available information regarding the thermal behavior of this compound and related structures, highlighting the need for further experimental investigation to fully characterize its properties.

Introduction

The thermal stability of a chemical compound dictates its ability to withstand elevated temperatures without undergoing decomposition. For a molecule like this compound, which possesses both rigid aromatic rings and flexible ethyl bridges, its thermal behavior is of significant interest. The degradation of such molecules can proceed through various pathways, leading to the formation of a complex mixture of smaller molecules. Understanding these pathways is essential for predicting potential impurities in high-temperature reactions and for ensuring the stability of materials derived from this structural motif.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₂ | [1] |

| Molecular Weight | 286.41 g/mol | [1] |

| CAS Number | 1985-58-6 | [1][2] |

| Synonyms | 1,4-Bis(2-phenylethyl)benzene | [1][2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

It is important to note that specific thermal properties such as melting point and boiling point are not consistently reported across publicly available sources.[1]

Predicted Thermal Behavior and Degradation Pathways

In the absence of direct experimental data for this compound, insights into its potential thermal degradation can be inferred from the behavior of structurally related aromatic hydrocarbons. The primary degradation mechanisms are expected to involve the cleavage of the C-C bonds in the phenethyl groups.

A plausible degradation pathway for this compound under thermal stress is initiated by the homolytic cleavage of the benzylic C-C bond, which is typically the weakest bond in the ethyl bridge. This would lead to the formation of benzyl and other substituted radicals. These highly reactive radical species can then undergo a variety of subsequent reactions, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable molecules like toluene and styrene.

-

Recombination: Radicals can recombine to form larger, more complex aromatic structures.

-

Disproportionation: Two radicals can react to form an alkane and an alkene.

-

Beta-Scission: Larger radicals can break down into smaller radicals and stable molecules.

Based on these general principles, the pyrolysis of this compound would likely yield a complex mixture of products, including but not limited to:

-

Benzene

-

Toluene

-

Ethylbenzene

-

Styrene

-

Bibenzyl

-

Stilbene

-

And a variety of larger polycyclic aromatic hydrocarbons (PAHs).

The following diagram illustrates a simplified, hypothetical degradation pathway.

Recommended Experimental Protocols for Characterization

To obtain a definitive understanding of the thermal stability and degradation of this compound, a series of well-established analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen or argon to study pyrolysis, or air/oxygen to study oxidative degradation).

-

A linear heating rate (e.g., 10 °C/min or 20 °C/min) is applied over a specified temperature range (e.g., from room temperature to 800 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures of initial decomposition, maximum decomposition rate, and final residue.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with degradation.

Methodology:

-

A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

The resulting DSC thermogram will show peaks corresponding to thermal events such as melting (endothermic) and decomposition (can be exothermic or endothermic).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the individual chemical compounds produced during the thermal degradation of this compound.

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C, 800 °C) in an inert atmosphere (e.g., helium).

-

The volatile degradation products (pyrolysate) are immediately swept into the injection port of a gas chromatograph (GC).

-

The components of the pyrolysate are separated based on their boiling points and interactions with the GC column.

-

The separated components are then introduced into a mass spectrometer (MS), which provides mass spectra for each component.

-

The mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.

The following diagram illustrates a typical experimental workflow for Py-GC/MS analysis.

Conclusion and Future Outlook

The thermal stability and degradation of this compound remain an area where specific experimental data is largely absent from publicly accessible literature. While predictions can be made based on the behavior of analogous aromatic hydrocarbons, a thorough experimental investigation is necessary to provide the quantitative data required for its confident use in high-temperature applications. The application of standard thermal analysis techniques such as TGA, DSC, and Py-GC/MS will be instrumental in elucidating the precise decomposition temperatures, degradation kinetics, and the complex mixture of products formed upon its thermal decomposition. Such data will be invaluable to researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

References

The Unexplored Photophysical Landscape of 1,4-Diphenethylbenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the core photophysical properties of 1,4-diphenethylbenzene derivatives. While dedicated research on the specific photophysical characteristics of this class of molecules is limited in publicly accessible literature, this paper aims to provide a comprehensive overview by drawing parallels with structurally analogous compounds. By examining the behavior of similar chromophoric systems, we can infer the expected absorption, emission, and excited-state dynamics of this compound derivatives. This guide also presents detailed experimental protocols for key photophysical measurements and offers insights into potential applications, thereby serving as a foundational resource for researchers interested in exploring this promising, yet under-investigated, family of compounds.

Introduction

The this compound core, characterized by a central benzene ring substituted at the 1 and 4 positions with phenethyl groups, represents a flexible yet conjugated system. This unique structural motif, which isolates the phenyl rings from the central benzene unit by an ethyl bridge, is anticipated to bestow interesting photophysical properties. These properties are crucial for a range of applications, including organic electronics, scintillators, and fluorescent probes in biological systems.

Despite its potential, a comprehensive analysis of the photophysical properties of substituted this compound derivatives is notably absent from the current scientific literature. This guide seeks to bridge this gap by providing a theoretical framework and practical methodologies for their study. We will leverage data from closely related and well-characterized molecules, such as 1,4-distyrylbenzenes and 1,4-bis(phenylethynyl)benzenes, to predict the photophysical behavior of the target compounds.

Expected Photophysical Properties: An Analog-Based Approach

Due to the scarcity of direct experimental data for this compound derivatives, we present a summary of the photophysical properties of structurally similar compounds. These analogs provide a valuable baseline for understanding the potential behavior of the target molecules. The primary difference lies in the nature of the linkage between the central and peripheral phenyl rings (ethyl vs. ethenyl or ethynyl), which will influence the degree of π-conjugation and, consequently, the electronic and optical properties.

A notable example from a related family is 1,4-bis(2,2-diphenylethenyl)benzene (PEB), which has been studied for its application in organic light-emitting diodes (OLEDs). In solution, PEB exhibits poor blue photoluminescence, a property that dramatically increases in the solid state, with a reported photoluminescence quantum yield of 57% in a neat film.[1] This enhancement is attributed to the restriction of intramolecular rotations in the solid phase, which suppresses non-radiative decay pathways.[1] The electroluminescence of PEB is observed in the blue-green region, with a peak wavelength of approximately 495 nm.[1]

Table 1: Photophysical Data of Analogs to this compound Derivatives

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Solvent/State |

| 1,4-bis(2,2-diphenylethenyl)benzene (PEB) | ~350 | ~450 | Low | Chloroform |

| 1,4-bis(2,2-diphenylethenyl)benzene (PEB) | - | 495 (EL) | 0.57 (film) | Neat Film |

Note: This table is populated with data from structurally similar compounds to provide an expected range of properties. λ_abs = Absorption Maximum; λ_em = Emission Maximum; Φ_f = Fluorescence Quantum Yield; EL = Electroluminescence.

We can anticipate that this compound derivatives will exhibit absorption and emission profiles in the ultraviolet to blue region of the electromagnetic spectrum. The introduction of electron-donating or electron-withdrawing substituents on the peripheral phenyl rings is expected to modulate these properties significantly.

Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for key photophysical experiments.

Synthesis

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common approach involves the coupling of a 1,4-dihalobenzene with a suitable phenethyl precursor. For instance, 1,4-bis(2,2-diphenylethenyl)benzene (PEB) was synthesized via a Wittig-Horner reaction between terephthalaldehyde and dimethyl diphenyl-methylphosphonate in the presence of potassium t-butoxide in DMF.[1] A similar strategy could be adapted for this compound by using appropriate starting materials.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the wavelength of maximum absorption (λ_max).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a reference.

-

Data Analysis: Identify the λ_max values and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.

Methodology:

-

Sample Preparation: Use the same solution prepared for the UV-Vis measurement, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Employ a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its λ_max (determined from the absorption spectrum) and scan the emission wavelengths to record the fluorescence spectrum.

-

Excitation Spectrum: Set the emission detector to the wavelength of maximum fluorescence and scan the excitation wavelengths. The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) and the Stokes shift (the difference in wavelength between λ_max and λ_em).

Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used approach.[2]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample of interest. Common standards include quinine sulfate, rhodamine 6G, and anthracene.[2][3]

-

Solution Preparation: Prepare a series of solutions of both the standard and the unknown sample at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measurements:

-

Record the UV-Vis absorption spectra for all solutions.

-

Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.

-

The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ_st is the quantum yield of the standard, Grad are the gradients of the lines from the plots of integrated fluorescence intensity versus absorbance, and η are the refractive indices of the solvents used for the sample and standard.[2]

-

Fluorescence Lifetime (τ_f) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.

-

Measurement:

-

Excite the sample with short pulses of light at a wavelength where it absorbs.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

-

Data Analysis:

-

A histogram of the arrival times is generated, which represents the fluorescence decay profile.

-

This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

-

Visualization of Concepts and Workflows

To aid in the understanding of the photophysical processes and experimental design, the following diagrams are provided.

References

Theoretical and Computational Exploration of 1,4-Diphenethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical theoretical and computational study of 1,4-diphenethylbenzene, a molecule with a flexible structure of interest in materials science and as a molecular scaffold. Due to the limited availability of specific experimental and computational data for this compound, this guide outlines a plausible research framework, detailing appropriate methodologies and presenting anticipated results based on studies of analogous molecules. The focus is on conformational analysis, geometric and electronic properties, and spectroscopic signatures as determined by a combination of quantum chemical calculations and molecular dynamics simulations. This document serves as a blueprint for conducting such a study and a resource for understanding the molecule's fundamental properties.

Introduction

This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted at the para positions with two phenethyl groups. The molecule's structure, featuring multiple rotatable bonds, suggests a complex conformational landscape that dictates its physical and chemical properties. Understanding this conformational flexibility and the associated energetic penalties is crucial for applications where molecular shape and dynamics are important, such as in the design of molecular crystals, liquid crystals, and as a flexible linker in supramolecular chemistry or drug design.

This guide outlines a hypothetical study aimed at elucidating the structural and electronic properties of this compound through a synergistic approach of theoretical and computational methods. The primary objectives are:

-

To identify the stable conformers of this compound and determine their relative energies.

-

To calculate the optimized geometric parameters of the most stable conformer.

-

To investigate the molecule's electronic properties, including its frontier molecular orbitals.

-

To predict its key spectroscopic features.

-

To provide a general experimental protocol for its synthesis and characterization.

Theoretical and Computational Methodologies

A multi-level computational approach is proposed to ensure both accuracy and computational efficiency. The workflow would involve an initial conformational search using a less computationally expensive method, followed by geometry optimization and frequency calculations using Density Functional Theory (DFT). Higher-level calculations would then be used to refine the energies of the identified conformers.

Computational Workflow

The proposed computational workflow is depicted below. This process ensures a thorough exploration of the molecule's potential energy surface and accurate calculation of its properties.

Detailed Protocols

2.2.1. Conformational Analysis

A systematic scan of the potential energy surface would be performed by rotating the two key dihedral angles, τ1 (Car-Car-Cα-Cβ) and τ2 (Car-Cα-Cβ-Car'), which define the orientation of the phenethyl groups relative to the central benzene ring. The rotations would be performed in increments of 30° from 0° to 360°.

2.2.2. Geometry Optimization and Frequency Calculations

The geometries of all identified conformers would be fully optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1][3][4] Harmonic frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

2.2.3. Single-Point Energy Calculations

To obtain more accurate relative energies of the conformers, single-point energy calculations would be performed on the B3LYP/6-31G(d) optimized geometries using the second-order Møller-Plesset perturbation theory (MP2) with the larger cc-pVTZ basis set.[5][6]

2.2.4. Molecular Dynamics (MD) Simulations

To study the dynamic behavior of this compound, MD simulations could be performed using a classical force field such as OPLS-AA. The system would consist of a single solute molecule in a periodic box of a suitable solvent (e.g., water or an organic solvent). The simulation would be run for a sufficient duration (e.g., 100 ns) to sample the conformational space at a given temperature.

Hypothetical Results and Discussion

This section presents plausible results that could be expected from the proposed computational study.

Conformational Analysis

The conformational analysis of this compound would likely reveal several low-energy conformers. The relative orientation of the two phenethyl groups would be the primary determinant of the conformational energies. The key conformers would likely be the anti and gauche forms, arising from the rotation around the Cα-Cβ bond, and the syn and anti orientations of the two ethyl groups with respect to each other across the central ring.

The relative energies of these conformers are presented in Table 1. The anti-anti conformer, where both phenethyl groups are in an anti conformation and oriented away from each other, is expected to be the global minimum due to minimal steric hindrance.

| Conformer | τ1 (°) | τ2 (°) | Relative Energy (kcal/mol) (B3LYP/6-31G(d)) | Relative Energy (kcal/mol) (MP2/cc-pVTZ//B3LYP/6-31G(d)) |

| anti-anti | ~180 | ~180 | 0.00 | 0.00 |

| anti-gauche | ~180 | ~60 | 0.85 | 0.75 |

| gauche-gauche | ~60 | ~60 | 1.70 | 1.50 |

| syn-syn | ~0 | ~0 | > 5.0 | > 5.0 |

| Table 1. Hypothetical relative energies of the stable conformers of this compound. |

Geometric Parameters

The optimized geometric parameters for the most stable anti-anti conformer are summarized in Table 2. The bond lengths and angles are expected to be typical for aromatic and alkyl C-C and C-H bonds.

| Parameter | Value |

| Bond Lengths (Å) | |

| Car-Car (central ring) | 1.395 |

| Car-Cα | 1.510 |

| Cα-Cβ | 1.540 |

| Cβ-Car' | 1.512 |

| Car-H | 1.085 |

| Calkyl-H | 1.095 |

| Bond Angles (°) ** | |

| Car-Car-Car | 120.0 |

| Car-Car-Cα | 121.0 |

| Car-Cα-Cβ | 112.0 |

| Cα-Cβ-Car' | 112.5 |

| Dihedral Angles (°) ** | |

| Car-Car-Cα-Cβ (τ1) | 180.0 |

| Car-Cα-Cβ-Car' (τ2) | 180.0 |

| Table 2. Hypothetical optimized geometric parameters for the anti-anti conformer of this compound at the B3LYP/6-31G(d) level of theory. |

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and its potential use in electronic materials. The HOMO is expected to be localized on the electron-rich aromatic rings, while the LUMO would also be distributed over the π-systems.

| Property | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -0.55 |

| HOMO-LUMO Gap | 5.65 |

| Table 3. Hypothetical electronic properties of this compound calculated at the B3LYP/6-31G(d) level of theory. |

Spectroscopic Properties

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum. Key expected vibrational modes include the aromatic C-H stretching (~3100-3000 cm-1), alkyl C-H stretching (~3000-2850 cm-1), and aromatic C=C stretching (~1600-1450 cm-1). The para-disubstitution pattern would give rise to a characteristic out-of-plane C-H bending vibration in the 850-800 cm-1 region.[7][8]

The predicted 1H NMR spectrum would show characteristic signals for the aromatic protons on the central and terminal phenyl rings, as well as signals for the ethyl bridge protons. Due to the symmetry of the para-substituted central ring, the aromatic protons would appear as a singlet or a simple AA'BB' system.[9] The protons of the ethyl chain would likely appear as two triplets.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of benzene with 1,4-bis(2-chloroethyl)benzene in the presence of a Lewis acid catalyst such as AlCl3.

Materials:

-

Benzene

-

1,4-bis(2-chloroethyl)benzene

-

Anhydrous Aluminum Chloride (AlCl3)

-

Dry Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), aqueous solution

-

Sodium Bicarbonate (NaHCO3), aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Hexane

-

Ethanol

Procedure:

-

A solution of 1,4-bis(2-chloroethyl)benzene in dry DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen).

-

The solution is cooled in an ice bath, and anhydrous AlCl3 is added portion-wise.

-

Benzene is then added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with water, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as CDCl3.

4.2.2. Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational study of this compound. Although based on a hypothetical study, the presented methodologies and expected results provide a solid foundation for future research on this and related flexible molecules. The conformational analysis reveals a landscape dominated by steric effects, with the anti-anti conformer being the most stable. The calculated geometric and electronic properties are consistent with those of similar aromatic hydrocarbons. The predicted spectroscopic features provide a basis for the experimental characterization of this molecule. The detailed protocols for both the computational study and the experimental synthesis and characterization serve as a valuable resource for researchers in the fields of computational chemistry, materials science, and drug discovery. Future work could involve studying the intermolecular interactions of this compound in the solid state to predict its crystal packing or investigating its behavior at interfaces.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. atomistica.online [atomistica.online]

- 4. downloads.wavefun.com [downloads.wavefun.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds [zora.uzh.ch]

- 7. fiveable.me [fiveable.me]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

1,4-Diphenethylbenzene: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diphenethylbenzene, also known as 1,4-bis(2-phenylethyl)benzene, is a symmetrical aromatic hydrocarbon that holds significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a central benzene ring substituted with two phenethyl groups at the para positions, provides a scaffold for the synthesis of a variety of more complex molecules, including conjugated polymers and precursors for materials with interesting photophysical properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction

The quest for novel molecular architectures with tailored properties is a driving force in modern organic chemistry. Symmetrical diarylalkanes, such as this compound, are valuable synthons due to the creative possibilities they offer for extension and functionalization. The presence of two identical phenethyl groups allows for symmetrical derivatization, leading to the construction of larger, often conjugated, systems. Furthermore, the ethyl bridges provide conformational flexibility compared to more rigid structures like stilbenes, which can be a desirable feature in the design of certain functional materials. This guide will delve into the synthetic pathways to access this building block and explore its utility in creating more complex molecular frameworks.

Synthesis of this compound

The synthesis of this compound can be approached through several established organic transformations. The most plausible methods include Friedel-Crafts alkylation and the reduction of unsaturated precursors like 1,4-distyrylbenzene or 1,4-bis(phenylethynyl)benzene.

Friedel-Crafts Alkylation

A direct approach to this compound is the Friedel-Crafts alkylation of benzene with a suitable 1,4-disubstituted phenethyl precursor. A possible reaction involves the use of 1,4-bis(2-haloethyl)benzene or a related derivative in the presence of a Lewis acid catalyst. However, a more common and often higher-yielding strategy is the acylation-reduction route to avoid polyalkylation and carbocation rearrangement issues inherent in Friedel-Crafts alkylations.[1][2][3]

Experimental Protocol: Friedel-Crafts Acylation followed by Reduction (Hypothetical)

This protocol is a plausible route based on standard Friedel-Crafts and reduction methodologies.

Step 1: Friedel-Crafts Acylation to form 1,4-bis(phenylacetyl)benzene

-

Materials:

-

Benzene (anhydrous)

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), ice-cold water, saturated sodium bicarbonate solution, brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of phenylacetyl chloride (2.0 eq) in anhydrous DCM from the dropping funnel.

-

After the addition is complete, add benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1,4-bis(phenylacetyl)benzene.

-

Step 2: Clemmensen or Wolff-Kishner Reduction to this compound

-

Materials (Clemmensen):

-

1,4-bis(phenylacetyl)benzene

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

-

Procedure (Clemmensen):

-

In a round-bottom flask, add 1,4-bis(phenylacetyl)benzene, amalgamated zinc, concentrated hydrochloric acid, and toluene.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of HCl may be required during the reaction.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield this compound.

-

Reduction of Unsaturated Precursors

An alternative and often highly efficient method for synthesizing this compound is the catalytic hydrogenation of its unsaturated analogues, 1,4-distyrylbenzene or 1,4-bis(phenylethynyl)benzene. These precursors can be synthesized via various cross-coupling reactions.

Experimental Protocol: Catalytic Hydrogenation of 1,4-Distyrylbenzene

-

Materials:

-

1,4-Distyrylbenzene

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation flask, dissolve 1,4-distyrylbenzene in a suitable solvent like ethanol or ethyl acetate.

-

Add the Pd/C catalyst to the solution.

-

Secure the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator).

-

Evacuate the flask and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis.

-

Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

-

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely reported in readily accessible literature. The following table summarizes known and predicted properties.

| Property | Value | Reference/Method |

| Molecular Formula | C₂₂H₂₂ | - |

| Molecular Weight | 286.41 g/mol | - |

| CAS Number | 1985-58-6 | [4] |

| Appearance | White crystalline solid (predicted) | [4] |

| Solubility | Soluble in organic solvents, insoluble in water (predicted) | [4] |

| ¹H NMR (Predicted) | δ 7.1-7.3 (m, 10H, Ar-H), δ 7.0 (s, 4H, central Ar-H), δ 2.9 (s, 8H, -CH₂CH₂-) | Based on similar structures |

| ¹³C NMR (Predicted) | δ 142, 139, 128.5, 128.4, 126 (aromatic C), δ 38, 37 (aliphatic C) | Based on similar structures |

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of larger, more complex molecules, particularly those with extended conjugation.

Synthesis of 1,4-Distyrylbenzene via Dehydrogenation

A key application of this compound is its use as a precursor to 1,4-distyrylbenzene, a highly fluorescent compound with applications in organic electronics and as a laser dye. This transformation is achieved through catalytic dehydrogenation.

Experimental Protocol: Catalytic Dehydrogenation to 1,4-Distyrylbenzene

This protocol is based on the analogous dehydrogenation of para-diethylbenzene.[5]

-

Materials:

-

This compound

-

Dehydrogenation catalyst (e.g., iron oxide-based, Pt/Al₂O₃)

-

Steam (as a diluent)

-

Inert gas (e.g., Nitrogen)

-

-

Procedure:

-

Pack a tubular reactor with the dehydrogenation catalyst.

-

Heat the reactor to a high temperature (e.g., 500-600 °C).

-

Introduce a vaporized stream of this compound and steam into the reactor.

-

The gaseous products are cooled to condense the organic components.

-

Separate the organic phase from the aqueous phase.

-

Purify the crude product, which will contain 1,4-distyrylbenzene and potentially partially dehydrogenated intermediates, by column chromatography or recrystallization.

-

Precursor for Conjugated Polymers

The phenethyl groups of this compound can be functionalized to introduce polymerizable groups. For instance, benzylic bromination followed by elimination could generate vinyl groups, which can then be polymerized. Alternatively, the aromatic rings can be functionalized to enable cross-coupling polymerization reactions.

Conceptual Synthetic Workflow for a Conjugated Polymer

Caption: Synthetic pathway from this compound to a conjugated polymer.

Potential Role in Hydrogen Storage

The hydrogenation of unsaturated aromatic compounds is a method for chemical hydrogen storage. The reverse reaction, dehydrogenation, releases hydrogen. While 1,4-bis(phenylethynyl)benzene has been studied for this purpose, this compound represents a partially hydrogenated intermediate in this process. Research into the thermodynamics and kinetics of the hydrogenation and dehydrogenation of this system could reveal its potential in reversible hydrogen storage applications.

Hydrogenation/Dehydrogenation Equilibrium

Caption: Reversible hydrogenation/dehydrogenation of the 1,4-distyrylbenzene system.

Conclusion

This compound is a structurally intriguing and synthetically valuable molecule. While detailed studies specifically focused on this compound are limited, its relationship to well-known compounds and reactions allows for the confident postulation of its synthesis and reactivity. As a building block, it offers a pathway to symmetrical, conjugated molecules like 1,4-distyrylbenzene and potentially to novel polymers. Its role as an intermediate in the hydrogenation of related alkynes also suggests its relevance in the field of hydrogen storage. Further research into the specific synthesis, characterization, and applications of this compound is warranted to fully unlock its potential as a versatile tool for organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Diphenethylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,4-diphenethylbenzene derivatives. These compounds are of significant interest in materials science and medicinal chemistry due to their unique structural and electronic properties. The following sections outline several key synthetic methodologies, complete with experimental protocols and comparative data.

Friedel-Crafts Acylation followed by Reduction

A classic and reliable method for synthesizing this compound derivatives involves a two-step process: a double Friedel-Crafts acylation of benzene followed by a reduction of the resulting diketone.

Reaction Scheme:

The Friedel–Crafts acylation is an electrophilic aromatic substitution reaction that utilizes a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group to an aromatic ring.[1][2] The subsequent reduction of the ketone can be achieved through various methods, such as the Wolff-Kishner or Clemmensen reduction.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (solvent).

-

Addition of Acyl Chloride: Cool the suspension in an ice bath. Add a solution of phenylacetyl chloride (2.0 equivalents) in anhydrous benzene dropwise from the dropping funnel over 1 hour, maintaining the temperature between 5-10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 3 hours.[3]

-

Workup: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 1,4-bis(phenylacetyl)benzene can be purified by recrystallization from ethanol.

Experimental Protocol: Wolff-Kishner Reduction

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 1,4-bis(phenylacetyl)benzene (1.0 equivalent), diethylene glycol (solvent), and hydrazine hydrate (10 equivalents).

-

Reaction: Heat the mixture to 130-140°C for 1 hour.

-

Addition of Base: Add potassium hydroxide pellets (10 equivalents) portion-wise and raise the temperature to 200-210°C, allowing water and excess hydrazine to distill off.

-

Reflux: Maintain the reaction at reflux for 4 hours.

-

Workup: Cool the reaction mixture, add water, and extract with ether.

-

Purification: Wash the organic layer with dilute HCl and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

| Reaction Step | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Friedel-Crafts Acylation | Benzene, Phenylacetyl chloride | AlCl₃ | Benzene | 60 | 3 | 75-85 |

| Wolff-Kishner Reduction | 1,4-Bis(phenylacetyl)benzene, Hydrazine hydrate, KOH | - | Diethylene glycol | 200-210 | 4 | 80-90 |

Experimental Workflow for Friedel-Crafts Acylation and Reduction

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and Wolff-Kishner reduction.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer versatile routes to this compound and its derivatives. The Heck and Suzuki-Miyaura reactions are prominent examples.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[4][5][6] For the synthesis of this compound, a double Heck reaction between a 1,4-dihalo-benzene and styrene can be employed.

Reaction Scheme:

-

Reaction Setup: In a Schlenk flask, combine 1,4-diiodobenzene (1.0 equivalent), styrene (2.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and a base such as triethylamine (3.0 equivalents) in an anhydrous solvent like DMF or toluene.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120°C for 24-48 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 1,4-distyrylbenzene can be purified by column chromatography.

The subsequent hydrogenation of the double bonds in 1,4-distyrylbenzene yields this compound.

Quantitative Data:

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,4-Diiodobenzene, Styrene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 | 24 | 85-95 |

| 1,4-Dibromobenzene, Styrene | Pd(OAc)₂, P(o-tolyl)₃ | NaOAc | DMA | 130 | 48 | 70-80 |

Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle of the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst and a base.[7][8][9] To synthesize this compound, a double Suzuki coupling can be performed between 1,4-dibromobenzene and 2-phenylethylboronic acid.

Reaction Scheme:

-